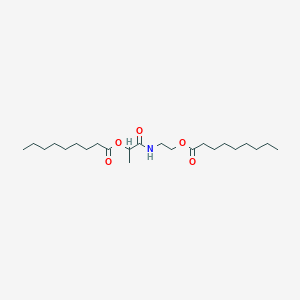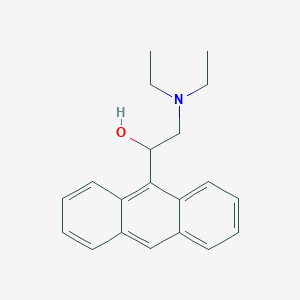
1-Anthracen-9-yl-2-(diethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anthracen-9-yl-2-(diethylamino)ethanol is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of an anthracene moiety attached to a diethylaminoethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anthracen-9-yl-2-(diethylamino)ethanol typically involves the reaction of anthracene-9-carbaldehyde with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Anthracen-9-yl-2-(diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene moiety.
Substitution: Substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds .
Applications De Recherche Scientifique
1-Anthracen-9-yl-2-(diethylamino)ethanol has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices.
Photochemistry: The compound’s photophysical properties make it suitable for use in photochemical studies and applications.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Material Science: The compound is used in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-Anthracen-9-yl-2-(diethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to absorb and emit light, making it useful in photophysical and photochemical applications. Additionally, its structural features allow it to interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9-carbaldehyde: A precursor used in the synthesis of 1-Anthracen-9-yl-2-(diethylamino)ethanol.
Anthracene-9-ylmethylene-3,4-dimethylisoxazol-5-ylamine: Another anthracene derivative with applications in photochemistry and material science.
1-Anthracen-2-yl-ethanol: A similar compound with different functional groups and properties.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with a diethylaminoethanol group. This structural feature imparts distinct photophysical and electronic properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
6297-86-5 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-anthracen-9-yl-2-(diethylamino)ethanol |
InChI |
InChI=1S/C20H23NO/c1-3-21(4-2)14-19(22)20-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)20/h5-13,19,22H,3-4,14H2,1-2H3 |
Clé InChI |
DIAUQQRVHZSKGU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


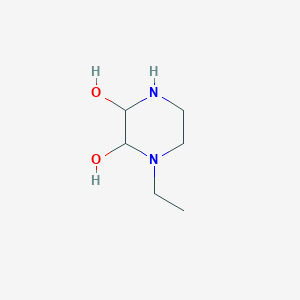
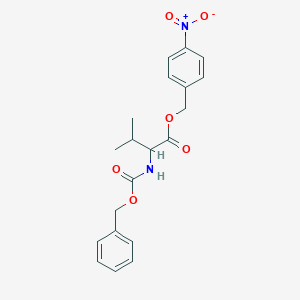
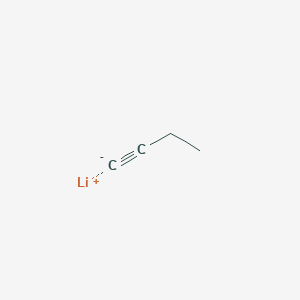
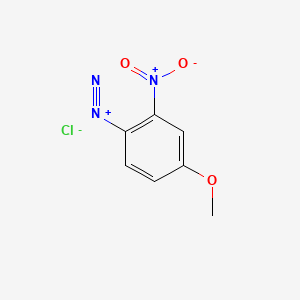
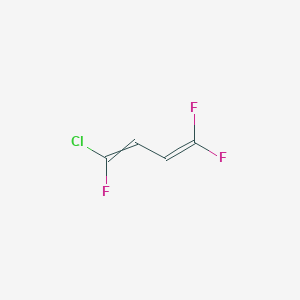
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

